molecular formula C12H9NO3 B2847598 N-(4-Oxochromen-6-yl)prop-2-enamide CAS No. 2361656-77-9

N-(4-Oxochromen-6-yl)prop-2-enamide

Cat. No.: B2847598
CAS No.: 2361656-77-9
M. Wt: 215.208
InChI Key: VZOZSFKOTBZSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Oxochromen-6-yl)prop-2-enamide is a chromone-derived compound characterized by a 4-oxo-4H-chromen-6-yl moiety linked to a prop-2-enamide group. Chromones are bicyclic heterocyclic systems with a benzopyran-4-one backbone, widely studied for their optical, electronic, and bioactive properties . The 6-position substitution in this compound distinguishes it from common chromone derivatives, which often feature substitutions at the 3-position.

Properties

IUPAC Name

N-(4-oxochromen-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-2-12(15)13-8-3-4-11-9(7-8)10(14)5-6-16-11/h2-7H,1H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOZSFKOTBZSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)OC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Oxochromen-6-yl)prop-2-enamide typically involves the condensation of 4-oxo-4H-chromene-6-carbaldehyde with prop-2-enamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxochromen-6-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(4-Oxochromen-6-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Oxochromen-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The chromenone core is known to interact with enzymes and receptors, modulating their activity. The prop-2-enamide side chain can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on four structurally related chromone derivatives synthesized and reported in recent literature (Scheme 1, Frisch et al., 2009) . Key differences in substitution patterns, functional groups, and inferred properties are highlighted.

Structural Comparison

Compound Name Substitution Position Key Functional Groups Backbone Modifications
N-(4-Oxochromen-6-yl)prop-2-enamide 6-position Prop-2-enamide Chromen-4-one
2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (1) 3-position Cyano, prop-2-enamide Chromen-4-one
5-[(4-oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-2-sulfido-1,3,2-diazaphosphinane (2) 3-position Dithioxo, sulfanyl, sulfido, diazaphosphinane Chromen-4-one fused with diazaphosphinane
5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanyl-2-sulfido-6-thioxo-1,3,2-diazaphosphinan-4-one (3) 3-position Sulfanyl, sulfido, thioxo, diazaphosphinane Chromen-4-one fused with diazaphosphinane
5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfido-6-thioxo-2-(4-methoxyphenyl)1,3,2-diazaphosphinan-4-one (4) 3-position Sulfido, thioxo, 4-methoxyphenyl, diazaphosphinane Chromen-4-one fused with diazaphosphinane
Key Observations:

Substitution Position : Unlike analogs 1–4, which are substituted at the chromone 3-position, N-(4-Oxochromen-6-yl)prop-2-enamide features a 6-position substitution. This positional difference likely alters electronic conjugation and hydrogen-bonding networks, impacting optical properties and molecular packing .

Functional Groups: Compound 1 introduces a cyano group, which enhances electron-withdrawing character compared to the simpler prop-2-enamide in the target compound. Compounds 2–4 incorporate sulfur-rich diazaphosphinane moieties, absent in the target compound. These groups may confer redox activity or metal-binding capabilities, broadening applications in catalysis or supramolecular chemistry .

Research Findings and Implications

Electronic and Optical Properties
  • Conjugation Effects : The 6-position prop-2-enamide in the target compound may extend π-conjugation along the chromone backbone differently than 3-position substituents. This could redshift absorption/emission spectra compared to compound 1 , which has a shorter conjugation pathway due to 3-position substitution .
  • Electron-Withdrawing vs. In contrast, the target compound’s prop-2-enamide group offers moderate electron withdrawal, balancing solubility and reactivity .
Hydrogen Bonding and Crystal Packing
  • Hydrogen-Bonding Networks : The 6-position amide group in the target compound may form intermolecular N–H···O hydrogen bonds with the chromone 4-oxo group, creating a dimeric packing motif. In contrast, 3-position substituted analogs (e.g., 1 ) are more likely to engage in C–H···O interactions due to steric constraints .
  • Impact of Bulky Substituents : Compounds 2–4 contain bulky diazaphosphinane groups, which disrupt planar stacking and reduce crystallinity compared to the target compound’s simpler structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.